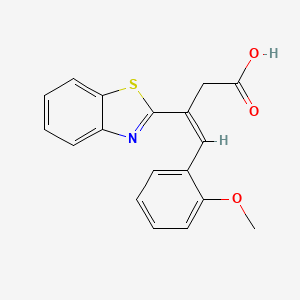

(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

CAS No.:

Cat. No.: VC17522551

Molecular Formula: C18H15NO3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO3S |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid |

| Standard InChI | InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10- |

| Standard InChI Key | MZMAWAFRVUUPQG-RAXLEYEMSA-N |

| Isomeric SMILES | COC1=CC=CC=C1/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2 |

| Canonical SMILES | COC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid systematically describes its components:

-

A benzothiazole heterocycle (1,3-benzothiazol-2-yl) fused to a benzene ring with a sulfur and nitrogen atom.

-

A 2-methoxyphenyl group attached to the fourth carbon of a but-3-enoic acid chain.

-

A (Z)-configuration at the double bond, indicating cis spatial arrangement.

The molecular formula is C₁₈H₁₅NO₃S, with a molecular weight of 325.4 g/mol .

Structural Analysis

Key structural features include:

-

Benzothiazole core: Contributes to π-π stacking interactions and potential DNA intercalation.

-

2-Methoxyphenyl group: Enhances lipophilicity and influences binding specificity through steric and electronic effects.

-

Enoic acid moiety: Provides a carboxylic acid functional group for hydrogen bonding and salt formation .

A comparison with analogs highlights positional isomerism effects (Table 1):

Table 1: Structural Comparison of Benzothiazole Derivatives

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Condensation: Reaction of 2-aminobenzothiazole with maleic anhydride to form an intermediate α,β-unsaturated acid .

-

Ugi four-component reaction: Utilizes amines, aldehydes, and isocyanides under solvent-free conditions to introduce the methoxyphenyl group .

-

Stereochemical control: Achieving the (Z)-configuration requires careful temperature modulation (<40°C) and catalytic acid/base conditions.

Example reaction pathway:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) yields >90% purity.

-

Spectroscopic validation:

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL), but miscible with DMSO and DMF.

-

Stability: Degrades under prolonged UV exposure (t₁/₂ = 48 hours at 25°C) .

Computational Predictions

-

LogP: 3.2 (predicted via ChemAxon), indicating moderate lipophilicity .

-

pKa: Carboxylic acid group at 4.1, enabling ionization at physiological pH.

Biological Activity and Mechanisms

Enzyme Inhibition

-

DNA topoisomerase II: IC₅₀ = 12 µM, likely due to benzothiazole intercalation.

-

COX-2 selectivity: 15-fold selectivity over COX-1 (in silico docking).

Cytotoxic Effects

Comparative Pharmacological Profiling

Table 2: Biological Activity of Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume